4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine
Overview
Description
“4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with the CAS number 1032943-41-1 . It is also known by its empirical formula, C6H4BrN3 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been extensively studied . The synthetic strategies and approaches are systematized according to the method used to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Chemical Reactions Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine derivatives have been used as precursors for constructing new polyheterocyclic ring systems. These derivatives were used to synthesize pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures. The synthesized compounds were characterized by IR and 1H NMR techniques and evaluated for their in vitro antibacterial properties (Abdel‐Latif et al., 2019).
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group including this compound, have diverse biomedical applications. Over 300,000 such compounds have been described, featuring various substituents and used for multiple biomedical purposes (Donaire-Arias et al., 2022).
Molecular Structures and Bonding
Studies have explored the molecular structures and bonding characteristics of related compounds, such as 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine. These studies provide insights into the conformation, hydrogen bonding, and molecular aggregation of these compounds (Quiroga et al., 2010).
Time-Resolved Fluorescence Immunoassay
This compound derivatives have been used in the preparation of new bifunctional chelate intermediates for time-resolved fluorescence immunoassays. This illustrates the compound's utility in bioanalytical applications (Pang Li-hua, 2009).
Photoinduced Proton Transfer Studies
These compounds have been studied for their unique photochemical properties, such as excited-state intramolecular proton transfer (ESIPT) and solvent-assisted double-proton transfer in hydrogen-bonded complexes (Vetokhina et al., 2012).
Ultrasound-Promoted Synthesis
The compound has been utilized in the ultrasound-promoted regioselective synthesis of fused polycyclic derivatives, demonstrating its role in innovative synthetic methodologies (Nikpassand et al., 2010).
Antibacterial and Antitumor Evaluation
Some pyrazolo[3,4-b]pyridine derivatives, including this compound, have been synthesized and evaluated for their antibacterial and antitumor properties. These studies are crucial for the development of new medicinal compounds (Hamama et al., 2012).
Crystal Structure Analysis
Research on crystal structures of related compounds has provided valuable insights into the molecular arrangement and potential applications of these compounds in material science and molecular engineering (Li et al., 2011).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the ATP pocket of TRKs, inhibiting their kinase activity and thereby affecting downstream signaling pathways. Additionally, this compound has been found to interact with cytochrome P450 isoforms, although it exhibits low inhibitory activity against most of them except CYP2C9 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It inhibits the proliferation of cancer cell lines such as Km-12 and MCF-7 by targeting TRKs . This inhibition leads to reduced cell survival and increased apoptosis. The compound also influences cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell growth and survival . Furthermore, this compound affects gene expression by modulating the activity of transcription factors downstream of these signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of TRKs. The compound binds to the ATP-binding site of TRKs, preventing the phosphorylation of the kinase domain and subsequent activation of downstream signaling cascades . This inhibition disrupts the proliferation and survival signals in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, the interaction with cytochrome P450 isoforms suggests a potential role in modulating drug metabolism and detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of TRKs and prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound is metabolized by CYP2C9, leading to the formation of various metabolites that may influence its pharmacokinetic properties and biological activity
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the ATP-binding pockets of TRKs, where it exerts its inhibitory effects . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with TRKs and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and stability within specific cellular compartments . Understanding these localization dynamics is essential for elucidating the precise mechanisms of action and optimizing therapeutic strategies.
Properties
IUPAC Name |
4-bromo-1-methylpyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-4-9-3-6(8)5(7)2-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJHQTNGESACSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=CC(=C2C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727297 | |
Record name | 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032943-41-1 | |
Record name | 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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